molecular formula C18H24N2O2 B14797688 1,4-Bis(phenylmethoxy)butane-2,3-diamine

1,4-Bis(phenylmethoxy)butane-2,3-diamine

Cat. No.: B14797688
M. Wt: 300.4 g/mol
InChI Key: NCWHFQVVMZXFHI-UHFFFAOYSA-N
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Description

1,4-Bis(phenylmethoxy)butane-2,3-diamine is an organic compound that features two phenylmethoxy groups attached to a butane-2,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(phenylmethoxy)butane-2,3-diamine typically involves the reaction of 1,4-dibromobutane with phenylmethanol in the presence of a base to form 1,4-bis(phenylmethoxy)butane. This intermediate is then reacted with ammonia or a primary amine to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(phenylmethoxy)butane-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 1,4-Bis(phenylmethoxy)butane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with transition metals, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(phenylmethoxy)butane-2,3-diamine is unique due to its specific combination of phenylmethoxy groups and diamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in coordination chemistry, pharmaceuticals, and materials science .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1,4-bis(phenylmethoxy)butane-2,3-diamine

InChI

InChI=1S/C18H24N2O2/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2

InChI Key

NCWHFQVVMZXFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)N)N

Origin of Product

United States

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